TGN-020

Description

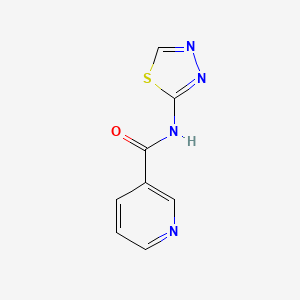

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEGZHOPKZFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400268 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-99-6 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

TGN-020: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGN-020, a small molecule inhibitor of Aquaporin-4 (AQP4), has emerged as a compound of significant interest in preclinical research, particularly in the context of neurological and ophthalmological disorders. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its therapeutic potential. The primary focus of this compound's activity is the modulation of water homeostasis in the central nervous system (CNS) and retina through its interaction with AQP4, the most abundant water channel in the brain. This guide aims to provide a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for conditions such as ischemic stroke, cerebral edema, multiple sclerosis, and diabetic retinopathy.

Core Mechanism of Action: Aquaporin-4 Inhibition

This compound is characterized as an Aquaporin-4 (AQP4) channel blocker. AQP4 is predominantly expressed in astrocytes in the central nervous system and is crucial for regulating water flow and maintaining fluid homeostasis.[1] By inhibiting AQP4, this compound is proposed to exert its therapeutic effects through several interconnected mechanisms:

-

Reduction of Cerebral Edema: In conditions like ischemic stroke, this compound has been shown to significantly reduce the formation of cerebral edema.[1][2][3] This is a critical therapeutic target as edema can lead to increased intracranial pressure and secondary brain injury.

-

Modulation of the Glymphatic System: The glymphatic system is a recently discovered macroscopic waste clearance system in the CNS that relies on AQP4 channels for the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF). This compound has been shown to inhibit glymphatic function, which may have dual implications. While it can limit the entry of fluids that contribute to edema, it may also reduce the clearance of metabolic waste products like amyloid-β.[1]

-

Anti-inflammatory and Neuroprotective Effects: this compound has demonstrated the ability to alleviate inflammation and apoptosis following cerebral ischemia-reperfusion injury.[4] This is achieved, in part, by inhibiting the activation of astrocytes and microglia and modulating signaling pathways such as the ERK1/2 pathway and the NLRP3 inflammasome.[4][5]

-

Regulation of Astrocyte Function: AQP4 plays a role in astrocyte migration and the formation of the glial scar (astrogliosis) after brain injury. This compound has been found to attenuate peri-infarct astrogliosis and the depolarization of AQP4.[2]

However, it is important to note that some studies have questioned the direct inhibitory effect of this compound on AQP4 in certain experimental systems, suggesting that its in vivo effects may be attributable to alternative mechanisms.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 | 3.1 µM | AQP4 Inhibition |

Table 2: In Vivo Efficacy of this compound in Ischemic Stroke Models

| Animal Model | This compound Dose | Outcome Measure | Result (Treated vs. Control) | Reference |

| Mouse (Focal Cerebral Ischemia) | Not Specified | Brain Swelling Volume (%BSV) | 12.1 ± 6.3% vs. 20.8 ± 5.9% (p < 0.05) | [3] |

| Mouse (Focal Cerebral Ischemia) | Not Specified | Hemispheric Lesion Volume (%HLV) | 20.0 ± 7.6% vs. 30.0 ± 9.1% (p < 0.05) | [3] |

| Rat (MCAO) | 200 mg/kg | Infarct Volume (%HLV) at 1 day | 39.05 ± 6.43 vs. 57.94 ± 6.68 | [2] |

| Rat (MCAO) | 200 mg/kg | Brain Swelling Volume (%BSV) at 1 day | 111.98 ± 7.18 vs. 129.32 ± 4.69 | [2] |

| Rat (MCAO) | 200 mg/kg | Infarct Volume (%HLV) at 14 days | 24.30 ± 1.88 vs. 45.25 ± 3.11 | [7] |

Table 3: In Vivo Efficacy of this compound in a Multiple Sclerosis Model

| Animal Model | This compound Dose | Outcome Measure | Result | Reference |

| Mouse (Cuprizone Model) | 200 mg/kg daily | Microglia Polarization | Shift from M1 to M2 phenotype | [5] |

| Mouse (Cuprizone Model) | 200 mg/kg daily | NLRP3 Inflammasome | Significant decrease in NLRP3, caspase-1, and IL-1β | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is widely used to induce focal cerebral ischemia and assess the neuroprotective effects of therapeutic agents.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

This compound Administration: The this compound treated group receives an intraperitoneal injection of this compound (e.g., 200 mg/kg) shortly after the occlusion.[2] The control group receives a vehicle (e.g., 0.9% normal saline).[2]

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.[2]

-

Outcome Assessment: At various time points post-stroke (e.g., 1 and 14 days), animals are euthanized, and brains are harvested for analysis.[2] Infarct and edema volumes are typically quantified using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).[2][3] Neurological deficits are assessed using behavioral tests.[2]

Cuprizone Model of Demyelination in Mice

This model is used to study demyelination and remyelination, hallmarks of multiple sclerosis.

-

Induction of Demyelination: Male C57BL/6 mice are fed a diet containing 0.2% cuprizone for a specified period (e.g., 35 days) to induce demyelination.[5]

-

This compound Treatment: A treatment group receives daily intraperitoneal injections of this compound (e.g., 200 mg/kg) concurrently with the cuprizone diet.[5] A control group receives the cuprizone diet only.

-

Behavioral Assessment: Motor function and coordination are assessed using tests such as the Rotarod test.[5]

-

Histological and Molecular Analysis: After the treatment period, brain tissue is collected for analysis. Immunohistochemistry is used to assess astrocyte activation (GFAP staining), microglia polarization (iNOS, CD86 for M1; Arginase-1, CD206 for M2), and myelination status.[5] Western blotting is employed to quantify the expression of proteins involved in the NLRP3 inflammasome pathway (NLRP3, caspase-1, IL-1β).[5]

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms and experimental designs can facilitate a deeper understanding of this compound's therapeutic potential.

Caption: Proposed mechanism of action for this compound.

References

- 1. Xia & He Publishing [xiahepublishing.com]

- 2. Frontiers | Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 3. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TGN020 application against aquaporin 4 improved multiple sclerosis by inhibiting astrocytes, microglia, and NLRP3 inflammasome in a cuprizone mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

TGN-020: A Novel Aquaporin-4 Inhibitor for Attenuating Cerebral Ischemia Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events including cytotoxic edema, neuronal death, and inflammation, often leading to severe neurological deficits. Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, plays a pivotal role in the formation of brain edema following ischemic stroke. TGN-020, a potent and selective AQP4 inhibitor, has emerged as a promising therapeutic agent in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the role of this compound in cerebral ischemia models, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing associated signaling pathways and workflows.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by inhibiting the function of AQP4 water channels, which are densely expressed on astrocyte end-feet at the blood-brain barrier and glia limitans.[1] In the acute phase of ischemic stroke, the disruption of ion homeostasis leads to a rapid influx of water into astrocytes, causing cytotoxic edema and subsequent cell death. By blocking AQP4, this compound mitigates this water influx, thereby reducing brain swelling and infarct volume.[2][3] Beyond its direct impact on edema, this compound has been shown to modulate secondary injury mechanisms, including neuroinflammation and apoptosis, through its influence on the glymphatic system and intracellular signaling pathways such as the ERK1/2 pathway.[4][5]

Quantitative Data Summary

Multiple preclinical studies have demonstrated the efficacy of this compound in improving outcomes in rodent models of cerebral ischemia. The following tables summarize the key quantitative data from these investigations.

Table 1: Effect of this compound on Brain Edema and Infarct Volume

| Animal Model | Treatment Protocol | Timepoint | Parameter | Control Group | This compound Treated Group | Percentage Reduction | Reference |

| Mouse (MCAO) | 200 mg/kg IP, 15 min before ischemia | 24 hours | Brain Swelling Volume (%) | 20.8 ± 5.9 | 12.1 ± 6.3 | 41.8% | [2] |

| Mouse (MCAO) | 200 mg/kg IP, 15 min before ischemia | 24 hours | Hemispheric Lesion Volume (%) | 30.0 ± 9.1 | 20.0 ± 7.6 | 33.3% | [2] |

| Rat (MCAO) | Single dose post-MCAO | 1 day | Brain Swelling Volume (%BSV) | 129.32 ± 4.69 | 111.98 ± 7.18 | 13.4% | [6][7] |

| Rat (MCAO) | Single dose post-MCAO | 1 day | Hemispheric Lesion Volume (%HLV) | 57.94 ± 6.68 | 39.05 ± 6.43 | 32.6% | [6][7] |

| Rat (MCAO) | Single dose post-MCAO | 14 days | Hemispheric Lesion Volume (%HLV) | 45.25 ± 3.11 | 24.30 ± 1.88 | 46.3% | [6][7] |

Table 2: Effect of this compound on Neurological Outcomes and Cellular Markers

| Animal Model | Treatment Protocol | Timepoint | Parameter | Outcome in this compound Group | Reference |

| Rat (MCAO) | Single dose post-MCAO | 14 days | Neurological Deficits | Significantly fewer sensorimotor deficits | [6][8] |

| Rat (MCAO) | Single dose post-MCAO | 14 days | Spatial Working Memory (Y-maze) | Superior cognitive performance | [6] |

| Rat (MCAO) | Single dose post-MCAO | 3 and 7 days | Apoptosis | Significantly reduced | [9] |

| Rat (MCAO) | Single dose post-MCAO | 3 and 7 days | Glial Scar (GFAP+ area) | Significantly decreased | [9] |

| Rat (MCAO) | Single dose post-MCAO | 14 days | Peri-infarct Astrogliosis | Significantly reduced | [6][8] |

| Rat (MCAO) | Single dose post-MCAO | 7 days | Motor Scores (Rotarod) | Significantly higher at 6 rpm | [9] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on this compound in cerebral ischemia models.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents.

-

Animals: Male Sprague-Dawley rats or C57/BL6 mice are commonly used.[4][9]

-

Anesthesia: Animals are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a specific duration (e.g., 60-90 minutes for reperfusion models) or permanently for non-reperfusion models.

-

For reperfusion, the filament is withdrawn to allow blood flow to resume.

-

-

Sham Operation: Control animals undergo the same surgical procedure without the insertion of the filament.[10]

This compound Administration

-

Preparation: this compound is typically dissolved in normal saline.[10]

-

Dosage and Route: A common dosage is 200 mg/kg administered via intraperitoneal (IP) injection.[10]

-

Timing: this compound has been administered both as a pretreatment (e.g., 15 minutes before MCAO) and as a post-treatment (e.g., within 1 hour of MCAO).[9][10]

Assessment of Infarct Volume and Brain Edema

-

TTC Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing the infarct area. Brains are sectioned and incubated in a TTC solution. Healthy tissue stains red, while the infarcted tissue remains white.[4]

-

Magnetic Resonance Imaging (MRI): T2-weighted imaging (T2-WI) is used to assess both infarct volume and brain swelling.[6][8] The percentage of hemispheric lesion volume (%HLV) and brain swelling volume (%BSV) are calculated from the images.[2]

Neurological Function Assessment

-

Neurological Deficit Scores: A standardized scoring system is often used to evaluate sensorimotor deficits.

-

Rotarod Test: This test assesses motor coordination and balance.[9]

-

Y-maze Spontaneous Alternation: This test evaluates spatial working memory.[6]

Immunohistochemistry and Western Blotting

-

Immunohistochemistry: Brain sections are stained with specific antibodies to visualize cellular markers such as Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes and AQP4.[6][8]

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins, such as those involved in the ERK1/2 signaling pathway (p-ERK1/2, p-MEK1/2).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's action in cerebral ischemia.

Caption: Mechanism of this compound in reducing cytotoxic edema.

Caption: this compound's inhibitory effect on the ERK1/2 signaling pathway.

Caption: General experimental workflow for studying this compound in cerebral ischemia.

Conclusion and Future Directions

This compound has consistently demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its ability to reduce brain edema, decrease infarct volume, and improve neurological outcomes highlights the therapeutic potential of AQP4 inhibition in the acute phase of stroke.[2][6][8] Furthermore, its modulatory effects on neuroinflammation and apoptosis suggest a broader mechanism of action that extends beyond simply blocking water influx.[4][5]

Future research should focus on optimizing the therapeutic window and dosage of this compound, as well as exploring its efficacy in combination with other stroke therapies such as thrombolysis. Further elucidation of its impact on the glymphatic system and long-term cognitive recovery is also warranted.[1][3] Ultimately, clinical trials will be necessary to translate the promising preclinical findings of this compound into a viable treatment for patients suffering from ischemic stroke.

References

- 1. Xia & He Publishing [xiahepublishing.com]

- 2. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Alleviate Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 7. Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the discovery and development of TGN-020

Whitepaper: A Technical Guide to the Discovery and Development of TGN1412 (Tabalumab)

Disclaimer: Initial searches for "TGN-020" did not yield information on a known drug candidate. This guide focuses on TGN1412, a compound with a similar designation and a well-documented development history, which is presumed to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

TGN1412, also known as Theralizumab, is a humanized monoclonal antibody that acts as a superagonist for the CD28 receptor on T-lymphocytes. Developed by TeGenero Immunoceuticals, it was intended for the treatment of B-cell chronic lymphocytic leukemia (B-CLL) and rheumatoid arthritis. The premise was that TGN1412 could stimulate the immune system by activating T-cells. However, its development was halted after a catastrophic first-in-human clinical trial in 2006, which resulted in severe inflammatory reactions and multiple organ failure in all six healthy volunteers who received the drug. This event has since become a critical case study in translational medicine and drug development safety.

2. Preclinical Development and Key Experiments

Prior to human trials, TGN1412 underwent a series of in vitro and in vivo preclinical studies to assess its mechanism of action, efficacy, and safety.

2.1. In Vitro Studies

Experimental Protocol: T-Cell Proliferation Assay

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human and cynomolgus monkey donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Treatment: Cells were treated with varying concentrations of TGN1412 or a control antibody.

-

Proliferation Measurement: T-cell proliferation was assessed by measuring the incorporation of 3H-thymidine or using a colorimetric assay (e.g., WST-1) after a set incubation period (typically 72 hours).

-

Data Analysis: Proliferation was quantified and plotted against antibody concentration to determine the EC50 (half-maximal effective concentration).

Experimental Protocol: Cytokine Release Assay

-

Cell Culture and Treatment: PBMCs were cultured and treated with TGN1412 as described in the T-cell proliferation assay.

-

Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatant was collected.

-

Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8) in the supernatant were measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: Cytokine concentrations were compared between treated and untreated cells.

2.2. In Vivo Studies

Experimental Protocol: Cynomolgus Monkey Study

-

Animal Model: Cynomolgus monkeys were chosen as the non-human primate model due to the cross-reactivity of TGN1412 with their CD28 receptor.

-

Dosing: Animals received intravenous infusions of TGN1412 at various dose levels, including doses significantly higher than those planned for the human trial. A control group received a placebo.

-

Monitoring: Animals were monitored for clinical signs of toxicity. Blood samples were collected at multiple time points for pharmacokinetic analysis and to measure lymphocyte counts and cytokine levels.

-

Histopathology: At the end of the study, tissues were collected for histopathological examination.

3. Quantitative Data Summary

| Parameter | In Vitro (Human PBMCs) | In Vivo (Cynomolgus Monkey) | First-in-Human Trial |

| TGN1412 Dose | 0.1 - 100 µg/mL | Up to 50 mg/kg | 0.1 mg/kg |

| T-Cell Proliferation | Significant proliferation observed | Transient increase in lymphocytes | Not directly measured, but massive activation inferred |

| TNF-α Release | Moderate increase | Minimal and transient increase | Systemic and massive release |

| IFN-γ Release | Moderate increase | Minimal and transient increase | Systemic and massive release |

| Adverse Events | N/A | No significant adverse events reported | Severe cytokine release syndrome, multiple organ failure |

4. Signaling Pathway and Experimental Workflow Diagrams

Caption: TGN1412 acts as a superagonist, potently activating CD28 signaling.

Caption: The workflow from preclinical studies to the ill-fated human trial.

5. Analysis of the Discrepancy between Preclinical and Clinical Outcomes

The catastrophic outcome of the TGN1412 trial, despite seemingly successful preclinical studies, highlights critical issues in translational medicine:

-

Species Specificity: While cynomolgus monkeys were the closest available model, subtle differences in their immune response to CD28 superagonism compared to humans likely existed. The memory T-cell population, which is more responsive to TGN1412, is different in lab-housed monkeys compared to humans.

-

In Vitro Assay Limitations: Standard in vitro assays using isolated PBMCs may not fully recapitulate the complex interactions within the human immune system in vivo. The absence of endothelial cells and other tissue components in these assays could have led to an underestimation of the inflammatory potential.

-

Dose Calculation: The starting dose for the human trial was determined using a "No Observed Adverse Effect Level" (NOAEL) from the monkey studies, with a safety factor applied. However, this approach failed to predict the "cytokine storm" observed in humans. The concept of a "Minimal Anticipated Biological Effect Level" (MABEL) has since been proposed for high-risk compounds.

The case of TGN1412 serves as a stark reminder of the challenges in developing novel immunomodulatory drugs. It has led to significant revisions in regulatory guidance for first-in-human clinical trials, particularly for high-risk biologics. Key changes include more sophisticated preclinical modeling, the use of the MABEL approach for dose selection, and more cautious trial designs (e.g., sequential dosing of single volunteers). The lessons learned from TGN1412 continue to influence the strategies for ensuring patient safety in the development of new therapies.

TGN-020 as a Selective Aquaporin 4 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), plays a critical role in brain water homeostasis, astrocyte migration, and the glymphatic clearance system. Its dysregulation is implicated in a range of neuropathological conditions, most notably cerebral edema following ischemic stroke and in the pathogenesis of neuromyelitis optica spectrum disorder (NMOSD). TGN-020 (2-nicotinamido-1,3,4-thiadiazole) has emerged as a key small molecule inhibitor of AQP4, demonstrating significant therapeutic potential in preclinical models. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and the experimental protocols used for its evaluation. It is intended to serve as a comprehensive resource for researchers engaged in CNS drug discovery and the study of neuroinflammatory and neurovascular diseases.

Introduction to Aquaporin-4 (AQP4)

AQP4 is a membrane protein primarily expressed in the end-feet of astrocytes at the blood-brain and blood-retinal barriers, as well as in ependymal cells lining the ventricles.[1][2] It facilitates the rapid, bidirectional movement of water across the plasma membrane in response to osmotic gradients. This function is vital for maintaining CNS water balance, but it also contributes to the formation of cytotoxic edema in the acute phase of ischemic stroke when energy failure leads to ionic imbalances and subsequent water influx into cells.[3][4] Conversely, during the resolution phase, AQP4 is crucial for clearing vasogenic edema.[3] AQP4 is also a key component of the glymphatic system, a macroscopic waste clearance pathway that facilitates the exchange of cerebrospinal fluid (CSF) and interstitial fluid (ISF), removing metabolic byproducts like amyloid-beta from the brain.[5]

This compound: Profile of an AQP4 Inhibitor

This compound was identified as a potent AQP4 inhibitor and has been extensively studied as both a therapeutic agent and a research tool.[6][7]

Mechanism of Action

This compound directly inhibits the water permeability of AQP4 channels. The in vitro half-maximal inhibitory concentration (IC50) has been established at 3 µM.[6][7][8] Some studies suggest its mechanism of action may also involve the intracellular ubiquitin-proteasome system, potentially by altering the trafficking or degradation of AQP4 channels, rather than solely by direct pore blocking.[5][9] It is important to note that while widely used as an AQP4 inhibitor, some recent studies have raised questions about its direct blocking effect in mammalian cell systems compared to Xenopus oocytes, suggesting the potential for off-target effects or different mechanisms of action in vivo.[10]

Selectivity

While generally considered selective for AQP4, this compound has shown some affinity for Aquaporin-1 (AQP1), a related water channel with approximately 60% homology to AQP4.[2][6] This partial cross-reactivity should be considered when interpreting experimental results.[11]

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various preclinical models, particularly in the context of ischemic stroke.

In Vitro Inhibition

The primary in vitro characterization of this compound established its inhibitory concentration.

| Assay System | Parameter | Value | Reference |

| In Vitro Bioassay | IC50 | 3 µM | [6][7][8] |

In Vivo Efficacy in Ischemic Stroke Models

Studies using rodent models of middle cerebral artery occlusion (MCAO) have consistently shown that this compound reduces key pathological outcomes of ischemic stroke.

Table 1: Effect of this compound in a Mouse MCAO Model [11][12]

| Parameter | Control Group | This compound Treated Group | P-value |

| Brain Swelling Volume (%BSV) | 20.8 ± 5.9% | 12.1 ± 6.3% | < 0.05 |

| Hemispheric Lesion Volume (%HLV) | 30.0 ± 9.1% | 20.0 ± 7.6% | < 0.05 |

Table 2: Effect of this compound in a Rat MCAO Model [9]

| Time Point | Parameter | Control Group | This compound Treated Group |

| 1 Day Post-Stroke | Brain Swelling Volume (%BSV) | 129.32 ± 4.69 | 111.98 ± 7.18 |

| Hemispheric Lesion Volume (%HLV) | 57.94 ± 6.68 | 39.05 ± 6.43 | |

| 14 Days Post-Stroke | Hemispheric Lesion Volume (%HLV) | 45.25 ± 3.11 | 24.30 ± 1.88 |

These results indicate that acute inhibition of AQP4 with this compound significantly diminishes brain edema and reduces infarct volume at both early and subacute stages post-stroke.[3][9]

Effects on the Glymphatic System

By inhibiting AQP4, this compound has been shown to significantly reduce the influx of CSF into the brain parenchyma, a key step in the glymphatic pathway.[5] This demonstrates its utility in modulating this clearance system, which has implications for neurodegenerative diseases characterized by protein aggregation.

Efficacy in Diabetic Retinopathy

In models of diabetic retinopathy, intravitreal injection of this compound was found to suppress retinal edema. The treatment reduced the expression of Vascular Endothelial Growth Factor (VEGF) and decreased intracellular Reactive Oxygen Species (ROS) production in Müller cells under high-glucose conditions.[1][13]

Visualizing Pathways and Protocols

Caption: Proposed mechanisms of this compound action on the AQP4 water channel.

Caption: Experimental workflow for evaluating this compound in a stroke model.

Caption: Role of AQP4 in cytotoxic edema and this compound's point of intervention.

Key Experimental Protocols

Animal Model of Focal Cerebral Ischemia

The middle cerebral artery occlusion (MCAO) model is standard for inducing focal cerebral ischemia.

-

Animal: Male C57BL/6 mice or Sprague-Dawley rats.

-

Anesthesia: Anesthetize the animal (e.g., with isoflurane).

-

Procedure: A midline neck incision is made to expose the common carotid artery. A nylon monofilament (e.g., 6-0) with a silicon-coated tip is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Occlusion Time: The filament is typically left in place for 60-90 minutes before being withdrawn to allow for reperfusion.

-

Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.[9][12]

Quantification of Brain Edema and Infarct Volume

Magnetic Resonance Imaging (MRI) is used for non-invasive, longitudinal assessment.

-

Imaging: At specified time points (e.g., 24 hours, 14 days), animals are anesthetized and imaged using a high-field MRI scanner (e.g., 7.0-T).

-

Sequence: T2-weighted imaging (T2-WI) sequences are acquired.

-

Analysis: The hyperintense ischemic lesion and the total hemispheric volumes are manually or semi-automatically delineated on sequential T2-WI slices.

-

Calculations:

In Vitro AQP4 Inhibition Assay (Xenopus Oocyte Swelling)

This assay directly measures the water permeability of AQP4-expressing cells.

-

Preparation: Xenopus laevis oocytes are injected with cRNA encoding human AQP4 and incubated to allow protein expression on the plasma membrane. Uninjected oocytes serve as a control.

-

Incubation: Oocytes are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 60 minutes).

-

Osmotic Challenge: The oocyte is placed in a chamber and rapidly perfused with a hyposmotic solution (e.g., a 50% reduction in osmolarity).

-

Measurement: The change in oocyte volume over time is recorded using video microscopy. The initial rate of swelling is proportional to the osmotic water permeability.

-

Analysis: The water permeability is calculated, and an IC50 value for this compound is determined by plotting the percentage of inhibition against the compound concentration.[10][14]

Glymphatic Influx Assay

This protocol assesses the function of the glymphatic system in vivo.

-

Animal Preparation: Anesthetize a mouse and fix its head in a stereotaxic frame.

-

Tracer Injection: A small craniotomy is performed to expose the cisterna magna. A fluorescent tracer (e.g., Evans Blue or fluorescently-tagged dextran) is slowly injected into the CSF.

-

Incubation: The animal is allowed to recover and the tracer is allowed to circulate for a period (e.g., 8 hours) following pretreatment with this compound (e.g., 100 mg/kg, i.p.) or vehicle.

-

Analysis: The brain is harvested, and the distribution and intensity of the fluorescent tracer are quantified either by whole-brain imaging or by analyzing tissue sections using fluorescence microscopy. A reduction in tracer penetration into the brain parenchyma indicates inhibition of glymphatic influx.[5]

Applications in Research and Development

-

Therapeutic Agent: this compound serves as a lead compound for developing drugs to treat acute cerebral edema in stroke, traumatic brain injury, and potentially to modulate disease in NMOSD.

-

Research Tool: As an inhibitor, it is invaluable for elucidating the diverse physiological and pathophysiological roles of AQP4 in the CNS.

-

PET Imaging: A radiolabeled version, [11C]this compound, has been successfully developed as a PET ligand for the non-invasive, quantitative imaging of AQP4 distribution in both animal models and humans, which can be used to study diseases involving AQP4 dysregulation.[2][6][15]

Conclusion

This compound is a pivotal tool in the study of aquaporin biology and a promising therapeutic candidate. Its ability to potently inhibit AQP4 has been clearly demonstrated in preclinical models of CNS injury, where it effectively reduces cerebral edema and tissue damage. While questions regarding its precise molecular mechanism and selectivity profile warrant further investigation, the existing body of evidence strongly supports its continued development and its use as a standard pharmacological inhibitor for probing AQP4 function in the central nervous system. This guide provides the foundational data and methodologies to aid researchers in leveraging this compound for their scientific and drug development endeavors.

References

- 1. Effects of an Aquaporin 4 Inhibitor, this compound, on Murine Diabetic Retina [mdpi.com]

- 2. Development of a Novel Ligand, [11C]this compound, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aquaporin-4 in Stroke and Brain Edema—Friend or Foe? [mdpi.com]

- 4. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xia & He Publishing [xiahepublishing.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of an Aquaporin 4 Inhibitor, this compound, on Murine Diabetic Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficient one-pot radiosynthesis of the 11C-labeled aquaporin-4 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

TGN-020: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGN-020, chemically known as N-1,3,4-Thiadiazol-2-yl-3-pyridinecarboxamide, is a small molecule that has been widely investigated for its potential therapeutic effects in neurological and retinal disorders. Initially identified as a selective inhibitor of the aquaporin-4 (AQP4) water channel, its mechanism of action is now understood to be more complex, involving the modulation of multiple signaling pathways related to inflammation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C8H6N4OS.[1] Its structure features a pyridine ring linked to a thiadiazole ring via an amide bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-1,3,4-Thiadiazol-2-yl-3-pyridinecarboxamide | [1][2] |

| Molecular Formula | C8H6N4OS | [1][2] |

| Molecular Weight | 206.22 g/mol | [1][2] |

| CAS Number | 51987-99-6 | [1] |

| Purity | >98% (HPLC) | [1][2] |

| Formulation | Powder | [1] |

| Solubility | Soluble in DMSO (up to 10 mg/ml with warming) | [1] |

| Storage | Room temperature | [1] |

| Stability | ≥ 2 years | [1] |

Biological Activity and Mechanism of Action

This compound was initially characterized as a selective Aquaporin-4 (AQP4) channel blocker with an IC50 of 3.1 μM.[1][2][3] AQP4 is the predominant water channel in the central nervous system and is implicated in cerebral edema. This compound has been shown to reduce ischemia-induced brain edema and improve outcomes in animal models of stroke.[2][4]

However, recent studies have presented conflicting evidence, suggesting that this compound may not directly inhibit AQP4 water permeability in all assay systems.[5] These studies propose that the observed beneficial effects of this compound in vivo may be attributable to alternative mechanisms of action.[5]

The current understanding is that this compound exerts its effects through the modulation of various signaling pathways:

-

ERK1/2 Signaling Pathway: In the context of cerebral ischemia-reperfusion injury, this compound has been shown to mitigate inflammation and apoptosis by inhibiting the ERK1/2 signaling pathway.[6][7]

-

PPAR-γ/mTOR Signaling Pathway: In spinal cord injury models, this compound ameliorates motor dysfunction by enhancing astrocyte autophagy and reducing inflammation through the activation of the AQP4/PPAR-γ/mTOR pathway.[8]

-

VEGF Signaling: In a model of diabetic retinopathy, this compound was found to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of retinal edema.[9][10]

Signaling Pathway Diagrams

Caption: this compound's role in the ERK1/2 signaling pathway.

Caption: this compound's involvement in the PPAR-γ/mTOR pathway.

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

In Vivo Models

a) Murine Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

-

Animals: C57/BL6 mice.[7]

-

Procedure: Transient focal cerebral ischemia is induced using a modified version of the procedure described by Yang et al.[4]

-

This compound Administration: A single intraperitoneal injection of this compound sodium salt (200 mg/kg) dissolved in 0.1 ml normal saline is administered 15 minutes before the induction of ischemia.[4][11] Control animals receive an identical volume of normal saline.[4]

-

Assessment: Brain edema is assessed using 7.0-T magnetic resonance imaging (MRI).[4][11] Neurological scoring, 2,3,5-triphenyltetrazolium chloride (TTC) staining, and molecular analyses (Western blot, immunofluorescence, RNA-seq) are also performed.[7]

b) Rat Model of Spinal Cord Injury (SCI)

-

Animals: Adult female Sprague-Dawley rats (180-220 g).[3]

-

Procedure: Spinal cord compression injury is induced.

-

This compound Administration: A single intraperitoneal injection of this compound (100 mg/kg) is administered immediately following SCI.[3]

-

Assessment: Functional recovery is assessed at days 3, 7, 14, 21, and 28.[3] The degree of edema and expression of AQP4, GFAP, and PCNA are measured at day 3.[3] Glial scar formation and GAP-43 expression are also evaluated.[3]

In Vitro Assays

a) AQP4 Inhibition Assay (Xenopus laevis oocytes)

-

System: Xenopus laevis oocytes expressing human AQP4-M23.[5]

-

Procedure: Oocyte swelling rates are measured by time-lapse microscopy upon exposure to a hypoosmotic solution in the presence of this compound.[5]

-

Endpoint: Inhibition of osmotic water flux is measured to determine the IC50 value.[5]

b) Müller Cell Swelling Assay

-

Cell Line: TR-MUL5, a transformed rat retinal Müller cell line.[9][10]

-

Procedure: Cells are cultured under high glucose conditions to induce cellular swelling. The effect of this compound on cell volume is then assessed.[9]

-

Assessment: Volumetric changes and intracellular reactive oxygen species (ROS) levels are determined using flow cytometry.[10]

Molecular Biology Techniques

a) Western Blotting

-

Objective: To determine the protein levels of target molecules (e.g., VEGF, AQP4, GFAP, ERK1/2).[6][10]

-

General Protocol:

-

Protein extraction from tissue or cell lysates.

-

Protein quantification using a standard assay (e.g., BCA).

-

Separation of proteins by SDS-PAGE.

-

Transfer of proteins to a membrane (e.g., PVDF).

-

Blocking of the membrane to prevent non-specific antibody binding.

-

Incubation with primary antibodies against the proteins of interest.

-

Incubation with HRP-conjugated secondary antibodies.

-

Detection of chemiluminescence using an imaging system.

-

Normalization of protein levels to a loading control (e.g., α-tubulin).[10]

-

b) Immunofluorescence

-

Objective: To visualize the localization and expression of target proteins in tissue sections or cells.[6][7]

-

General Protocol:

-

Fixation and permeabilization of samples.

-

Blocking of non-specific binding sites.

-

Incubation with primary antibodies.

-

Incubation with fluorescently labeled secondary antibodies.

-

Counterstaining of nuclei with DAPI.

-

Imaging using a fluorescence or confocal microscope.

-

Radiosynthesis and PET Imaging of [11C]this compound

-

Objective: To enable noninvasive in vivo imaging of AQP4 distribution.[12][13]

-

Radiosynthesis:

-

PET Imaging:

References

- 1. tribioscience.com [tribioscience.com]

- 2. TGN 020 | Aquaporins | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound ameliorates motor dysfunction post-spinal cord injury via enhancing astrocyte autophagy and mitigating inflammation by activating AQP4/PPAR-γ/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of an Aquaporin 4 Inhibitor, this compound, on Murine Diabetic Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Novel Ligand, [11C]this compound, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

TGN-020's effect on brain water homeostasis

An In-depth Technical Guide to TGN-020's Effect on Brain Water Homeostasis

Abstract

This compound (N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide) is a small molecule that has been widely investigated for its potential to modulate brain water homeostasis, particularly in pathological conditions such as cerebral edema following ischemic stroke. Initially identified and extensively studied as a selective inhibitor of aquaporin-4 (AQP4), the primary water channel in the brain, this compound has shown promise in preclinical models by reducing brain swelling and improving neurological outcomes. However, recent studies have introduced significant controversy, presenting evidence that this compound may not directly inhibit AQP4 in mammalian systems, suggesting its therapeutic effects could be attributable to off-target mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing the initial AQP4-centric hypothesis, the emerging contradictory evidence, and its observed physiological effects irrespective of the direct molecular target. We consolidate quantitative data from key studies, provide detailed experimental protocols, and illustrate the relevant biological pathways and logical frameworks to offer a nuanced resource for researchers, scientists, and drug development professionals.

Introduction: The Evolving Narrative of this compound

Brain water homeostasis is a critical physiological process, and its dysregulation is a hallmark of numerous neuropathologies, leading to life-threatening conditions like cerebral edema.[1] Aquaporin-4 (AQP4), densely expressed on astrocyte endfeet at the blood-brain barrier, is considered the principal regulator of water movement between the blood, cerebrospinal fluid (CSF), and brain parenchyma.[2][3] Consequently, AQP4 has emerged as a key therapeutic target for controlling brain edema.

This compound was identified as a potent AQP4 inhibitor and has been instrumental in exploring the role of AQP4 in various disease models.[4] Studies have shown that pretreatment with this compound can significantly reduce cerebral edema in models of ischemic stroke.[1][5][6] It has also been implicated in modulating the glymphatic system, the brain's waste clearance pathway, where AQP4 plays a crucial role.[7] However, a growing body of evidence from 2024 challenges the fundamental premise of this compound's mechanism.[8][9] These studies suggest that while this compound shows inhibitory effects in certain assay systems like Xenopus laevis oocytes, it fails to block water permeability in mammalian cells expressing AQP4 or in proteoliposome-based assays.[8] This discrepancy highlights the complexity of this compound's pharmacology and underscores the need for a critical evaluation of its effects on brain physiology.

The AQP4 Inhibition Hypothesis

The prevailing hypothesis for over a decade has been that this compound directly binds to and inhibits the AQP4 water channel. This mechanism is thought to be particularly relevant at the astrocyte endfeet that ensheathe the brain's vasculature.

Proposed Mechanism of Action

Under this hypothesis, this compound's inhibition of AQP4 would reduce the rapid influx of water from the blood into astrocytes following an ischemic event, thereby mitigating cytotoxic edema (astrocyte swelling). This is believed to be the primary mechanism by which this compound reduces overall brain swelling and subsequent neuronal damage.[1][10] Furthermore, by modulating AQP4, this compound is thought to influence the glymphatic system, which relies on AQP4-mediated water transport for the exchange of CSF with interstitial fluid (ISF), affecting waste clearance.[7]

Caption: Proposed mechanism of this compound inhibiting AQP4-mediated water influx into astrocytes.

Quantitative Data Supporting AQP4 Inhibition

The following tables summarize quantitative findings from studies that have investigated this compound under the assumption that it is a direct AQP4 inhibitor.

Table 1: Effect of this compound on Ischemic Cerebral Edema in Rodent Models

| Parameter | Control Group | This compound Treated Group | Percent Reduction | p-value | Species/Model | Reference |

| Brain Swelling Volume (%BSV) | 20.8 ± 5.9% | 12.1 ± 6.3% | 41.8% | < 0.05 | Mouse / MCAO | [5][6] |

| Hemispheric Lesion Volume (%HLV) | 30.0 ± 9.1% | 20.0 ± 7.6% | 33.3% | < 0.05 | Mouse / MCAO | [5][6] |

| Brain Swelling Volume (%BSV) at 1 day | 129.32 ± 4.69% | 111.98 ± 7.18% | 13.4% | < 0.01 | Rat / MCAO | [10][11] |

| Hemispheric Lesion Volume (%HLV) at 1 day | 57.94 ± 6.68% | 39.05 ± 6.43% | 32.6% | < 0.01 | Rat / MCAO | [10][11] |

MCAO: Middle Cerebral Artery Occlusion

Table 2: Effect of this compound on Glymphatic Function

| Parameter | Control Group | This compound Treated Group | Observation | p-value | Species | Reference |

| Evans Blue Dye Area (Dorsal Brain) | Baseline | Significantly Reduced | Impaired glymphatic influx | < 0.001 | Mouse | [7] |

| Evans Blue Dye Area (Ventral Brain) | Baseline | Significantly Reduced | Impaired glymphatic influx | < 0.001 | Mouse | [7] |

A Paradigm Shift? Evidence Challenging Direct AQP4 Inhibition

Despite the wealth of in vivo data, recent rigorous pharmacological profiling of this compound has cast serious doubt on its role as a direct AQP4 blocker in mammalian systems.

Discrepancies Across Assay Systems

A 2024 study systematically evaluated this compound across multiple platforms and found conflicting results.[8] While this compound did inhibit osmotic water flux in Xenopus laevis oocytes expressing human AQP4 (with a reported IC₅₀ of 3.1 µM), it had no effect on the water permeability of:

-

Mammalian cells (MDCK, HeLa) overexpressing AQP4.[8]

-

Primary human and rat astrocytes with endogenous AQP4 expression.[8]

-

Proteoliposomes containing purified, reconstituted human AQP4.[8]

This suggests that the inhibitory effect observed in oocytes may be an artifact of that specific system and not translatable to mammalian physiology.[8][9] The authors of these studies conclude that this compound should not be used to investigate AQP4-dependent processes and that its observed in vivo effects are likely due to off-target actions.[8][9]

Caption: Conflicting results regarding this compound's direct inhibition of AQP4 across different assay systems.

Downstream Signaling Pathways and Other Effects

Irrespective of its direct target, this compound has been shown to modulate intracellular signaling pathways and cellular processes that are relevant to brain injury and water homeostasis.

Modulation of the ERK1/2 Signaling Pathway

In a mouse model of ischemia-reperfusion injury, this compound was found to mitigate inflammation and apoptosis.[12][13] RNA-sequencing analysis revealed that differentially expressed genes were primarily involved in the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[12][13] The study demonstrated that this compound treatment inhibits the activation of the ERK1/2 pathway, which is typically induced by ischemia-reperfusion.[12] This suggests that this compound's neuroprotective effects may be mediated, at least in part, through the suppression of this pro-inflammatory signaling cascade.

Caption: this compound's reported inhibitory effect on the ERK1/2 signaling pathway following ischemia.

Effects on Astrogliosis

In the peri-infarct region following a stroke, reactive astrogliosis is a key pathological feature. Studies have shown that acute inhibition of AQP4 with this compound attenuates peri-infarct astrogliosis at 14 days post-stroke.[11] This reduction in glial scarring was associated with improved functional outcomes.[14]

Experimental Protocols

This section details the methodologies employed in key studies investigating this compound.

In Vivo Model: Murine Focal Cerebral Ischemia (MCAO)

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Ischemia Induction: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). An intraluminal filament is inserted via the external carotid artery to block the origin of the MCA for a period of 60-90 minutes, followed by reperfusion.

-

This compound Administration: this compound is typically dissolved in a vehicle (e.g., dimethyl sulfoxide, DMSO) and administered via intraperitoneal (i.p.) injection. A common dosage is 100 mg/kg.[7] In pretreatment paradigms, the drug is administered 30 minutes to 1 hour before the ischemic insult.[5]

-

Outcome Measures:

-

Brain Edema and Infarct Volume: Assessed 24 hours to 14 days post-MCAO using 7.0-T magnetic resonance imaging (MRI). T2-weighted images are used to calculate the percentage of brain swelling volume (%BSV) and hemispheric lesion volume (%HLV).[5][10][11]

-

Neurological Deficit Scoring: Functional outcome is assessed using standardized neurological deficit scores (e.g., on a 0-5 scale).

-

Caption: A typical experimental workflow for evaluating this compound in a preclinical stroke model.

Assessment of Glymphatic Function

-

Tracer Injection: To visualize CSF influx, a fluorescent tracer like Evans blue dye (2% in artificial CSF) is injected into the cisterna magna of anesthetized mice.[7]

-

This compound Administration: Mice are pretreated with this compound (100 mg/kg, i.p.) or vehicle 8 hours prior to tracer injection.[7]

-

Analysis: After a set circulation time (e.g., 30 minutes), mice are euthanized, and the brains are removed. The surface of the brain is imaged, and the area of dye distribution is quantified using image analysis software (e.g., ImageJ). A reduction in the dye-covered area in the this compound group compared to the control is interpreted as impaired glymphatic function.[7]

In Vitro Water Permeability Assays

-

Xenopus Laevis Oocyte Swelling Assay: Oocytes are injected with cRNA encoding human AQP4. Water permeability is measured by recording the rate of oocyte swelling in response to a hypotonic solution. The effect of this compound is determined by pre-incubating the oocytes with the compound and observing the change in swelling rate.[8]

-

Mammalian Cell Calcein-Quenching Assay: Mammalian cells (e.g., HeLa) expressing AQP4 are loaded with the fluorescent dye calcein. The cells are subjected to a hyperosmotic shock, causing water to leave the cell and increasing the intracellular calcein concentration, which leads to self-quenching (decreased fluorescence). The rate of fluorescence decay is proportional to water permeability.[8]

-

Proteoliposome Stopped-Flow Light Scattering Assay: Purified AQP4 protein is reconstituted into lipid vesicles (proteoliposomes). These vesicles are rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus. The resulting shrinkage of the vesicles causes an increase in light scattering, and the rate of this increase is a direct measure of the water permeability of the reconstituted AQP4 channels.[8]

Discussion and Future Directions

Key questions for future research include:

-

Identification of the True Molecular Target(s): Unbiased target identification approaches are needed to determine the protein(s) to which this compound binds to exert its physiological effects.

-

Elucidation of Off-Target Mechanisms: How do these off-target interactions lead to the observed reduction in brain edema and modulation of the ERK1/2 pathway?

-

Re-evaluation of AQP4's Role: The development and validation of new, genuinely specific AQP4 inhibitors are critical to accurately dissect the role of this channel in brain water homeostasis and disease.

For drug development professionals, the story of this compound serves as a crucial case study. It highlights the importance of validating a compound's mechanism of action across multiple, physiologically relevant assay systems before advancing it into clinical development based on a single hypothesized target. While a prodrug of a related compound, AER-270, has entered a Phase I trial, the questions surrounding its direct AQP4 activity underscore the uncertainties in this area.[8]

Conclusion

This compound stands at a crossroads in neuroscience research. For years, it was a valuable tool predicated on the hypothesis of AQP4 inhibition, yielding significant insights into the potential of targeting brain water channels. Now, it represents a significant pharmacological puzzle. The compound demonstrably reduces cerebral edema and modulates key signaling pathways in preclinical injury models. However, the assertion that these effects are independent of direct AQP4 inhibition fundamentally alters our interpretation of its therapeutic potential. This guide summarizes the dual narratives of this compound: the promising AQP4 inhibitor and the effective but enigmatic neuroprotective agent. Resolving this identity crisis will be pivotal for both understanding brain water homeostasis and developing effective therapies for neurological disorders.

References

- 1. Aquaporin-4: A Potential Therapeutic Target for Cerebral Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cerebral Microcirculation, Perivascular Unit, and Glymphatic System: Role of Aquaporin-4 as the Gatekeeper for Water Homeostasis [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xia & He Publishing [xiahepublishing.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 11. Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of TGN-020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: TGN-020 is an investigational small molecule inhibitor targeting Aquaporin-4 (AQP4), a water channel protein implicated in cerebral edema and other neurological conditions. This document summarizes the preliminary in vitro studies conducted to characterize the efficacy, potency, and mechanism of action of this compound. The findings suggest that this compound is a potent AQP4 blocker with downstream effects on inflammatory signaling pathways, positioning it as a promising candidate for further development.

Quantitative Data Summary

The in vitro potency and cellular activity of this compound were assessed using biochemical and cell-based assays. The results are summarized below, providing a clear overview of the compound's efficacy profile.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | Parameter | Value | Reference |

| Osmotic Water Flux Assay | Human AQP4-M23 | IC50 | 3.1 µM | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Effects of this compound

| Cell Line | Condition | Assay | Endpoint Measured | Result | Reference |

| TR-MUL5 (Rat Müller Cells) | High Glucose | Cellular Volume | Swelling Inhibition | This compound suppressed the increase in cellular volume. | [3] |

| TR-MUL5 (Rat Müller Cells) | High Glucose | ROS Production | ROS Level Inhibition | This compound suppressed the increase in intracellular ROS. | [3] |

| Primary Astrocytes | Ischemia Model | Western Blot | ERK1/2 Pathway | This compound inhibited the ERK1/2 signaling pathway. | [4][5] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the AQP4 water channel.[2] Downstream of this direct inhibition, studies have shown that this compound mitigates inflammation and apoptosis by inhibiting the ERK1/2 signaling pathway.[4][5] Furthermore, in models of spinal cord injury, this compound has been shown to activate the PPAR-γ/mTOR pathway, which enhances astrocyte autophagy and reduces neuroinflammation.[6]

Caption: this compound inhibits AQP4 and the downstream ERK1/2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro experimental protocols used to evaluate this compound.

Protocol: AQP4 Inhibition via Oocyte Swelling Assay

This assay is used to determine the inhibitory potential of compounds on AQP4 water permeability by expressing the channel in Xenopus laevis oocytes.

Caption: Workflow for the Xenopus oocyte swelling assay.

-

Objective: To quantify the IC50 of this compound against human AQP4.

-

Method:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding human AQP4-M23 and incubated to allow for protein expression.

-

Compound Incubation: AQP4-expressing oocytes are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-60 minutes).[1]

-

Osmotic Challenge: Oocytes are rapidly transferred from an isotonic to a hypotonic solution, creating an osmotic gradient that drives water influx through AQP4 channels.

-

Data Acquisition: The swelling of the oocytes is monitored and recorded using video microscopy.

-

Analysis: The rate of change in oocyte volume is calculated. The inhibition of water permeability at each this compound concentration is determined relative to the vehicle control, and the data is fitted to a dose-response curve to calculate the IC50 value.

-

Protocol: Müller Cell Swelling and ROS Assay

This cell-based assay evaluates the effect of this compound on cellular edema and oxidative stress in a relevant retinal cell line under hyperglycemic conditions.[3]

-

Objective: To determine if this compound can prevent high glucose-induced cellular swelling and reactive oxygen species (ROS) production in Müller cells.

-

Cell Line: TR-MUL5 (rat Müller cell line).

-

Method:

-

Cell Culture: TR-MUL5 cells are cultured under standard conditions and then subjected to a high glucose environment to mimic diabetic conditions.

-

Treatment: Cells are concurrently treated with this compound, a positive control (e.g., bevacizumab), or a vehicle control.

-

Cell Volume Analysis: After the treatment period, changes in cell volume are measured using flow cytometry.

-

ROS Measurement: Intracellular ROS production is quantified using a fluorescent probe (e.g., DCFDA) and analyzed via flow cytometry or fluorescence microscopy.

-

Data Analysis: The effects of this compound on cell volume and ROS levels are compared to both high-glucose and normal-glucose controls.

-

Protocol: Western Blot for ERK1/2 Pathway Activation

This protocol is used to assess the impact of this compound on key signaling proteins.

-

Objective: To confirm that this compound inhibits the activation of the ERK1/2 pathway in response to an ischemic insult.

-

Method:

-

Model System: An in vitro model of ischemia-reperfusion (I/R) is used, for example, oxygen-glucose deprivation/reoxygenation (OGD/R) in primary astrocyte cultures.

-

Treatment: Cells are treated with this compound prior to or during the OGD/R insult.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using chemiluminescence. The band intensity for p-ERK is normalized to total ERK, providing a measure of pathway activation.

-

Logical Relationship of Findings

The in vitro data provides a coherent picture of this compound's mechanism, progressing from direct target engagement to downstream cellular effects.

Caption: Logical flow from biochemical potency to cellular effects.

Conclusion

The preliminary in vitro data for this compound demonstrate that it is a potent inhibitor of the AQP4 water channel. This direct inhibition translates into meaningful cellular effects, including the suppression of cellular swelling and the modulation of key inflammatory and stress-related signaling pathways like ERK1/2. These findings collectively support the continued investigation of this compound as a potential therapeutic agent for conditions characterized by AQP4 dysfunction, such as ischemic stroke and diabetic retinal edema.[3][7]

References

- 1. biorxiv.org [biorxiv.org]

- 2. TGN 020 | Aquaporins | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound ameliorates motor dysfunction post-spinal cord injury via enhancing astrocyte autophagy and mitigating inflammation by activating AQP4/PPAR-γ/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TGN-020 on Glymphatic System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TGN-020, also known as N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, has been a subject of significant interest within the neuroscience community for its potential to modulate the glymphatic system.[1] The glymphatic system is a recently discovered macroscopic waste clearance system that facilitates the removal of soluble proteins and metabolites from the central nervous system (CNS). Aquaporin-4 (AQP4), the most abundant water channel in the brain, is a key player in this system, and its inhibition has been a therapeutic target for conditions involving cerebral edema.[1][2]

This technical guide provides an in-depth overview of the research surrounding this compound's effects on glymphatic function. It summarizes the quantitative data from key studies, details the experimental protocols used to assess its impact, and visualizes the proposed mechanisms and workflows. A significant point of discussion is the emerging controversy regarding this compound's direct inhibitory effect on AQP4, with recent studies challenging the initial understanding of its mechanism of action.[2][3][4] This guide aims to present a comprehensive and objective overview to inform future research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species/Cell Line | Publication |

| IC50 (AQP4 Inhibition) | 3.1 µM | Human AQP4-M23 expressing Xenopus laevis oocytes | Huber et al. (2009)[5] |

Table 2: In Vivo Effects of this compound in Ischemic Stroke Models

| Animal Model | This compound Dosage | Outcome Measure | Result (this compound vs. Control) | Publication |

| Mouse (MCAO) | Pretreatment | Brain Swelling Volume (%BSV) | 12.1 ± 6.3% vs. 20.8 ± 5.9% (p < 0.05) | Igarashi et al. (2011)[6] |

| Mouse (MCAO) | Pretreatment | Hemispheric Lesion Volume (%HLV) | 20.0 ± 7.6% vs. 30.0 ± 9.1% (p < 0.05) | Igarashi et al. (2011)[6] |

| Rat (MCAO) | Acute Inhibition | Lesion Volume (1 day post-stroke) | 67% smaller | Frontiers in Immunology (2022)[7] |

| Rat (MCAO) | Acute Inhibition | Brain Swelling (1 day post-stroke) | 86% less | Frontiers in Immunology (2022)[7] |

| Rat (MCAO) | Acute Inhibition | Lesion Volume (14 days post-stroke) | 53% smaller | Frontiers in Immunology (2022)[7] |

Table 3: Effects of this compound on Glymphatic Influx

| Animal Model | This compound Dosage | Tracer | Outcome Measure | Result | Publication |

| Mouse | 100 mg/kg (single dose) | Evans Blue | Influx into brain parenchyma | Inhibited for at least 8 hours | Laboratory Study (2024)[1] |

| Mouse | 100 mg/kg | Evans Blue | Area of tracer on brain surface | Significantly less than control | ResearchGate (2024)[8] |

Experimental Protocols

In Vivo Glymphatic Function Assessment

A common method to evaluate the effect of this compound on glymphatic function involves the use of tracers injected into the cerebrospinal fluid (CSF).[1]

-

Animal Model: Adult male C57/BL6 mice are typically used.

-

This compound Administration: this compound is dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[8] The control group receives an equivalent volume of the vehicle.

-

Tracer Injection: At a specified time point after this compound administration (e.g., 8 hours), a fluorescent tracer like Evans Blue is injected into the cisterna magna.[1][8] This allows the tracer to enter the CSF and subsequently the brain parenchyma via the glymphatic pathway.

-

Analysis: After a set circulation time, the animals are euthanized, and the brains are harvested. The influx of the tracer into the brain parenchyma is quantified. This can be done by measuring the fluorescent area on the brain surface or through more detailed analysis of brain slices using fluorescence microscopy.[1][8] A reduction in tracer accumulation in the this compound treated group compared to the control group is interpreted as an inhibition of glymphatic function.[1]

Experimental workflow for in vivo glymphatic function assessment.

Middle Cerebral Artery Occlusion (MCAO) Model

To study the neuroprotective effects of this compound in the context of ischemic stroke, the MCAO model is frequently employed.[6][7]

-

Animal Model: Rats or mice are anesthetized.

-

Procedure: A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to induce a temporary occlusion. After a defined period (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

-

This compound Administration: this compound can be administered either as a pretreatment before the MCAO procedure or acutely after the ischemic event.[6][7]

-

Outcome Measures: At various time points post-MCAO (e.g., 24 hours, 14 days), the animals are assessed for neurological deficits. Brains are then analyzed using magnetic resonance imaging (MRI) to determine the infarct volume and the extent of brain swelling.[6][7] Immunohistochemical analysis may also be performed to assess markers of astrogliosis (GFAP) and AQP4 expression and polarization.[7][9]

Signaling Pathways and Proposed Mechanisms

Proposed Mechanism of Glymphatic Inhibition via AQP4

The initial hypothesis for this compound's effect on the glymphatic system centered on its role as a selective AQP4 inhibitor.[1] AQP4 channels are highly expressed in astrocyte endfeet that ensheath blood vessels, and are thought to facilitate the movement of water from the peri-arterial space into the brain interstitium, a key step in glymphatic circulation. By blocking these channels, this compound was proposed to reduce this water flux, thereby inhibiting the overall function of the glymphatic system.[1]

References

- 1. Xia & He Publishing [xiahepublishing.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. TGN 020 | Aquaporins | Tocris Bioscience [tocris.com]

- 6. Pretreatment with a novel aquaporin 4 inhibitor, this compound, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Acutely Inhibiting AQP4 With this compound Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Alleviate Inflammation and Apoptosis After Cerebral Ischemia-Reperfusion Injury in Mice Through Glymphatic and ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Pharmacokinetics of TGN-020 in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction